molecular formula C17H14N2O2 B3010293 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 956764-90-2

3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3010293
CAS No.: 956764-90-2
M. Wt: 278.311
InChI Key: TXZZVNJBDDMPDJ-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.311. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectral Studies

  • Pyrazole-4-carboxylic acid derivatives, including compounds related to 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, have been extensively studied for their structural and spectral properties. These investigations often combine experimental techniques like NMR, FT-IR spectroscopy, and X-ray diffraction with theoretical studies using density functional theory (DFT) (Viveka et al., 2016).

Functionalization Reactions

  • Functionalization reactions of similar pyrazole carboxylic acids have been explored, focusing on reactions with aminophenols and other derivatives. These studies are crucial for understanding the chemical reactivity and potential applications of these compounds (Yıldırım & Kandemirli, 2006).

Optical Nonlinearity and Potential NLO Materials

  • N-substituted pyrazole carboxylates, related to the compound , have been synthesized and evaluated for their optical nonlinearity using techniques like the z-scan technique. These compounds show potential for optical limiting applications, which are important in photonics and laser technology (Chandrakantha et al., 2013).

Molecular Conformation and Hydrogen Bonding

  • Studies on pyrazole dicarboxylate derivatives have provided insights into their molecular conformation and hydrogen bonding patterns. Such research is fundamental for understanding the crystal engineering and material properties of these compounds (Asma et al., 2018).

Synthesis of Biologically Active Compounds

  • The synthesis of 3-phenyl-1H-pyrazole derivatives, including processes and optimization methods, has been researched for developing biologically active compounds. This area of research is significant in medicinal chemistry, especially for creating novel therapeutics (Liu, Xu, & Xiong, 2017).

Antibacterial Activities of Metal Complexes

  • Metal complexes using phenyl substituted pyrazole carboxylates have been synthesized and tested for their antibacterial activities. Such studies contribute to the development of new antimicrobial agents (Liu et al., 2014).

Cancer Treatment Potential

  • Pyrazole carboxylic acid derivatives have been explored as part of cancer treatment research, particularly in the context of Aurora kinase inhibitors. This highlights the potential therapeutic applications of these compounds in oncology (ロバート ヘンリー,ジェームズ, 2006).

Corrosion Inhibition and Antimicrobial Applications

  • Pyrazole derivatives have been investigated for their applications in corrosion inhibition and antimicrobial activities. This research is vital for industrial applications, especially in materials science and bioengineering (Sayed et al., 2018).

Properties

IUPAC Name

3-(2-methylphenyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-7-5-6-10-14(12)16-15(17(20)21)11-19(18-16)13-8-3-2-4-9-13/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZZVNJBDDMPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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